2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid
Overview
Description
2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is notable for its trifluoroethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Scientific Research Applications
2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
A compound with a similar structure, 4-(2,2,2-trifluoroethyl)-l-phenylalanine, is known to target the tyrosine–trna ligase in humans . This enzyme plays a crucial role in protein synthesis by catalyzing the attachment of tyrosine to its corresponding tRNA molecule.
Mode of Action
Compounds with trifluoroethyl groups are known to exhibit stronger acidic character compared to their non-fluorinated counterparts due to the electronegativity of the trifluoromethyl group . This property could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
It’s worth noting that trifluoroethyl-containing compounds have been used in the synthesis of various cyclic h-phosphonates and hetero-substituted dialkyl h-phosphonates . These compounds are known to play roles in a variety of biochemical processes.
Pharmacokinetics
For instance, trifluoroethanol, a compound with a trifluoroethyl group, is known to be a profound respiratory depressant .
Action Environment
It’s known that trifluoroethyl-containing compounds are generally stable and resistant to decomposition in the presence of strong bases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of thioamides with ethyl 4,4,4-trifluoroacetoacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the formation of the thiazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)thiazole-4-carboxylic acid
- 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
- Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate
Comparison: 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid is unique due to its trifluoroethyl group, which imparts distinct chemical properties compared to other trifluoromethyl-substituted thiazoles. This uniqueness makes it particularly valuable in applications requiring enhanced lipophilicity and membrane permeability .
Properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c7-6(8,9)1-4-10-3(2-13-4)5(11)12/h2H,1H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICGJUGOJVDBRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179338-11-4 | |
Record name | 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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